- Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and AnilinesJournal of Organic Chemistry, 2017, 82(6), 3284-3290,
Cas no 93-37-8 (2,7-Dimethylquinoline)

2,7-Dimethylquinoline structure
Nom du produit:2,7-Dimethylquinoline
Numéro CAS:93-37-8
Le MF:C11H11N
Mégawatts:157.211742639542
MDL:MFCD00006763
CID:808020
PubChem ID:7138
2,7-Dimethylquinoline Propriétés chimiques et physiques
Nom et identifiant
-
- 2,7-Dimethylquinoline
- Quinoline,2,7-dimethyl-
- 2,7-Dimethylquinoline1000µg
- 2,7-Dimethylquinoline (ACI)
- m-Toluquinaldine
- NSC 5240
- 2,7-Dimethyl-quinoline
- DTXSID0059085
- 93-37-8
- Quinoline, 2,7-dimethyl-
- NSC5240
- DB-057396
- BDBM50159253
- SB67626
- I11455
- NSC-5240
- AS-49542
- Quinoline,7-dimethyl-
- MFCD00006763
- CS-0119502
- 2,7-Dimethylquinoline, 99%
- CHEMBL194876
- DTXCID1048835
- NS00039552
- AKOS015897204
- SCHEMBL951793
- EINECS 202-242-4
- 7K9YKG6MZP
- UNII-7K9YKG6MZP
-
- MDL: MFCD00006763
- Piscine à noyau: 1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3
- La clé Inchi: QXKPLNCZSFACPU-UHFFFAOYSA-N
- Sourire: N1C(C)=CC=C2C=1C=C(C)C=C2
Propriétés calculées
- Qualité précise: 157.089149g/mol
- Charge de surface: 0
- XLogP3: 3
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Nombre de liaisons rotatives: 0
- Masse isotopique unique: 157.089149g/mol
- Masse isotopique unique: 157.089149g/mol
- Surface topologique des pôles: 12.9Ų
- Comptage des atomes lourds: 12
- Complexité: 155
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Couleur / forme: Cristal en forme d'aiguille.
- Dense: 1.0491 (estimate)
- Point de fusion: 58-60 °C(lit.)
- Point d'ébullition: 264.55°C
- Point d'éclair: 106.5°C
- Indice de réfraction: 1.6106 (estimate)
- Le PSA: 12.89000
- Le LogP: 2.85160
- Solubilité: Soluble dans l'éthanol, l'éther et le benzène.
2,7-Dimethylquinoline Informations de sécurité
2,7-Dimethylquinoline Données douanières
- Code HS:2933499090
- Données douanières:
Code douanier chinois:
2933499090Résumé:
2933499090. D'autres composés contenant un système cyclique quinoléine ou isoquinoléine [mais sans autre condensation]. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933499090. D'autres composés (hydrogénés ou non) de la lignée cyclique quinoléine ou isoquinoléine contenus dans la structure n'ont pas été fusionnés davantage. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2,7-Dimethylquinoline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB460476-1 g |
2,7-Dimethylquinoline, 95%; . |
93-37-8 | 95% | 1g |
€280.10 | 2023-06-15 | |
abcr | AB460476-250 mg |
2,7-Dimethylquinoline, 95%; . |
93-37-8 | 95% | 250mg |
€146.00 | 2023-06-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-100MG |
2,7-dimethylquinoline |
93-37-8 | 95% | 100MG |
¥ 125.00 | 2023-04-12 | |
Alichem | A189004003-1g |
2,7-Dimethylquinoline |
93-37-8 | 95% | 1g |
$441.00 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-100mg |
2,7-dimethylquinoline |
93-37-8 | 95% | 100mg |
¥180.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-250mg |
2,7-dimethylquinoline |
93-37-8 | 95% | 250mg |
¥302.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-500mg |
2,7-dimethylquinoline |
93-37-8 | 95% | 500mg |
¥432.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-1g |
2,7-dimethylquinoline |
93-37-8 | 95% | 1g |
¥655.0 | 2024-04-16 | |
A2B Chem LLC | AC84494-1g |
2,7-Dimethylquinoline |
93-37-8 | 98% | 1g |
$55.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR76-50.0g |
2,7-dimethylquinoline |
93-37-8 | 95% | 50.0g |
¥19699.0000 | 2024-07-20 |
2,7-Dimethylquinoline Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid , 2,4,6-Trimethylpyridine , Palladium diacetate Solvents: Ethanol ; 16 h, 150 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Catalysts: Gold (titania-containing nanoparticles) , Titania (gold-containing nanoparticles) ; 5 h, 30 °C
Référence
- One-pot photocatalytic synthesis of quinaldines from nitroarenes with Au loaded TiO2 nanoparticlesCatalysis Communications, 2011, 12(6), 389-393,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Titania , Atomic nitrogen ; 4 h, 30 °C
Référence
- Facile Synthesis of 2-Methylquinolines From Anilines on Mesoporous N-Doped TiO2 Under UV and Visible LightSynthesis and Reactivity in Inorganic, 2013, 43(4), 500-508,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Sodium thiosulfate , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Chloroform , Toluene ; 5 - 15 h, 25 °C
1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile , Dimethylacetamide ; 3 - 5 h, 25 °C
1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide , 5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile , Dimethylacetamide ; 3 - 5 h, 25 °C
Référence
- Sequential Photoredox Catalysis for Cascade Aerobic Decarboxylative Povarov and Oxidative Dehydrogenation Reactions of N-Aryl α-Amino AcidsAdvanced Synthesis & Catalysis, 2018, 360(9), 1754-1760,
Synthetic Routes 5
Conditions de réaction
1.1 Catalysts: Palladium chloride Solvents: Acetonitrile ; 24 h, 80 °C
Référence
- Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein, United States, , ,
Synthetic Routes 6
Conditions de réaction
Référence
- The rhodium complex-catalyzed synthesis of quinolines from aminoarenes and aliphatic aldehydesBulletin of the Chemical Society of Japan, 1981, 54(11), 3460-5,
Synthetic Routes 7
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid , Pyridine , Palladium chloride ; 16 h, 150 °C
Référence
- Preparation method of quinoline derivatives, China, , ,
Synthetic Routes 9
Conditions de réaction
Référence
- Preparation of benzazole derivatives for treating allergy disorders, Japan, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Catalysts: Titania (Au-doped) ; 4 h, heated; 30 min, 30 ± 1 °C
Référence
- Au-doped TiO2 nanoparticles for selective photocatalytic synthesis of quinaldines from anilines in ethanolTetrahedron Letters, 2010, 51(37), 4911-4914,
Synthetic Routes 11
Conditions de réaction
1.1 Catalysts: Platinum , Titania Solvents: Ethanol ; 5 h, 30 °C
Référence
- Novel redox photocatalyst Pt-TiO2 for the synthesis of 2-methylquinolines from nitroarenesBulletin of the Chemical Society of Japan, 2011, 84(9), 953-959,
Synthetic Routes 12
Conditions de réaction
1.1 Catalysts: Silver , Titania Solvents: Ethanol ; 3 h, 30 °C
Référence
- Cost effective one-pot photocatalytic synthesis of quinaldines from nitroarenes by silver loaded TiO2Journal of Molecular Catalysis A: Chemical, 2011, 351, 52-61,
Synthetic Routes 13
Conditions de réaction
Référence
- Orientation effects in the synthesis of quinoline derivativesTetrahedron, 1983, 39(17), 2831-41,
Synthetic Routes 14
Conditions de réaction
Référence
- Thermolysis of polyazapentadienes. Part 7. An unambiguous route to 7-substituted quinolines from cinnamaldehyde derivativesJournal of the Chemical Society, 1984, (7), 1569-72,
Synthetic Routes 15
Conditions de réaction
1.1 Solvents: Ethanol ; 5 h, 30 °C
Référence
- Nano N-TiO2 mediated selective photocatalytic synthesis of quinaldines from nitrobenzenesRSC Advances, 2012, 2(7), 2848-2855,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Cupric acetate Catalysts: Silver hexafluoroantimonate , Bis(dichloro(η6-p-cymene)ruthenium) Solvents: 1,4-Dioxane ; 20 h, 140 °C
Référence
- Carboxylate-assisted ruthenium(II)-catalyzed C-H activations of monodentate amides with conjugated alkenesOrganic Chemistry Frontiers, 2015, 2(9), 1035-1039,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene , Water ; 1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Référence
- Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its DerivativesSynthetic Communications, 2010, 40(15), 2336-2340,
Synthetic Routes 18
Conditions de réaction
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ; 8.5 h, 80 °C
Référence
- Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethersTetrahedron Letters, 2014, 55(15), 2406-2409,
Synthetic Routes 19
Conditions de réaction
1.1 Catalysts: Ferric chloride hexahydrate Solvents: Carbon tetrachloride ; 2 h, 140 °C; 140 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized
Référence
- Synthesis of substituted quinolines by the reaction of anilines with alcohols and CCl4 in the presence of Fe-containing catalystsRussian Chemical Bulletin, 2013, 62(1), 133-137,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Dimethylzinc , Lithium tert-butoxide Solvents: Toluene ; 3 h, 120 °C
Référence
- ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and MechanismJournal of the American Chemical Society, 2020, 142(30), 13235-13245,
2,7-Dimethylquinoline Raw materials
2,7-Dimethylquinoline Preparation Products
2,7-Dimethylquinoline Littérature connexe
-
L. Gomathi Devi,R. Kavitha RSC Adv. 2014 4 28265
-
2. 559. Quinaldine and 4-hydroxyquinaldine derivatives from m-chloroaniline and m-toluidineA. M. Spivey,F. H. S. Curd J. Chem. Soc. 1949 2656
-
Xiaodong Jia,Shiwei Lü,Yu Yuan,Xuewen Zhang,Liang Zhang,Liangliang Luo Org. Biomol. Chem. 2017 15 2931
-
Jianwen Tian,Xiaohui He,Jingyin Liu,Xiaodan Deng,Defu Chen RSC Adv. 2016 6 22908
-
Hazmi Tajuddin,Peter Harrisson,Bianca Bitterlich,Jonathan C. Collings,Neil Sim,Andrei S. Batsanov,Man Sing Cheung,Soichiro Kawamorita,Aoife C. Maxwell,Lena Shukla,James Morris,Zhenyang Lin,Todd B. Marder,Patrick G. Steel Chem. Sci. 2012 3 3505
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-37-8)2,7-DIMETHYLQUINOLINE

Pureté:99.9%
Quantité:200kg
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Amadis Chemical Company Limited
(CAS:93-37-8)2,7-Dimethylquinoline

Pureté:99%
Quantité:5g
Prix ($):337.0